4-chloro-6-methoxycoumarin
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Overview
Description
4-chloro-6-methoxycoumarin is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring system with a chlorine atom at the 4th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxycoumarin can be achieved through several synthetic routes. One common method involves the reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives .
Scientific Research Applications
4-chloro-6-methoxycoumarin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Chlorocoumarin: Similar structure but lacks the methoxy group at the 6th position.
6-Methoxycoumarin: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-7-methoxycoumarin: Similar structure with both chlorine and methoxy groups but at different positions.
Uniqueness
4-chloro-6-methoxycoumarin is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
71797-98-3 |
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Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5H,1H3 |
InChI Key |
GNYUIFAQVWIXJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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